molecular formula C11H10N4O3S B11606829 {(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

{(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11606829
M. Wt: 278.29 g/mol
InChI Key: XGXYFECPACVPQO-AWNIVKPZSA-N
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Description

{(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridine moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the oxidation of the thiazolidinone to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, to form various oxo derivatives.

    Reduction: Reduction reactions can target the oxo group or the pyridine moiety, leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted thiazolidinones, reduced pyridine derivatives, and oxo-thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, {(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and interact with cellular pathways makes it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyridine Derivatives: Compounds containing a pyridine moiety.

    Hydrazones: Compounds with a hydrazone functional group.

Uniqueness

What sets {(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid apart is its combination of these functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H10N4O3S

Molecular Weight

278.29 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-pyridin-3-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H10N4O3S/c16-9(17)4-8-10(18)14-11(19-8)15-13-6-7-2-1-3-12-5-7/h1-3,5-6,8H,4H2,(H,16,17)(H,14,15,18)/b13-6+

InChI Key

XGXYFECPACVPQO-AWNIVKPZSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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